N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide
Description
N-(4,7-Dimethylbenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide is a structurally complex acetamide derivative featuring a benzo[d]thiazole core substituted with methyl groups at positions 4 and 5. Benzo[d]thiazole derivatives are known for their pharmacological relevance, including anti-inflammatory and antimicrobial activities, suggesting that the methyl and phenyl substituents in this compound may modulate its bioactivity and selectivity .
Properties
IUPAC Name |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3OS/c1-16-11-12-17(2)22-21(16)25-23(28-22)26(15-19-10-6-7-13-24-19)20(27)14-18-8-4-3-5-9-18/h3-13H,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHMNSRZJBMEOTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)N(CC3=CC=CC=N3)C(=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Dimethyl Groups: The methyl groups can be introduced via alkylation reactions using methyl iodide or similar reagents.
Acylation Reaction: The acetamide moiety is introduced through an acylation reaction, typically using acetic anhydride or acetyl chloride.
Coupling with Pyridin-2-ylmethyl Group: The final step involves coupling the benzo[d]thiazole derivative with a pyridin-2-ylmethyl halide under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]thiazole moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide serves as a valuable building block in organic synthesis. Its heterocyclic structure allows it to act as a ligand in coordination chemistry, facilitating the formation of metal complexes that can be used in catalysis and material science.
Biology
The compound has been investigated for its potential as a fluorescent probe due to its unique photophysical properties. Its ability to interact with biological molecules makes it suitable for studying cellular processes through fluorescence microscopy.
Medicine
Research indicates that this compound exhibits significant pharmacological activities:
-
Anticancer Activity : Studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The mechanism often involves the induction of caspase-dependent pathways leading to cell death .
Cell Line IC50 (µM) Mechanism A549 15.6 Caspase-dependent apoptosis MCF7 12.3 DNA damage induction - Antimicrobial Activity : The compound has demonstrated activity against various Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its structure allows for modifications that enhance antibacterial efficacy .
Case Study on Antibacterial Efficacy
A study evaluated the antibacterial activity of thiazole derivatives against multidrug-resistant pathogens. This compound showed significant activity against MRSA strains with minimal inhibitory concentrations (MICs) lower than those of traditional antibiotics like linezolid.
Case Study on Cytotoxic Effects
In comparative studies assessing cytotoxic effects on various cancer cell lines, this compound exhibited a remarkable reduction in cell viability at concentrations above 10 µM. The results suggest potential therapeutic applications in oncology .
Mechanism of Action
The mechanism by which N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The benzo[d]thiazole moiety is known to interact with biological macromolecules, potentially disrupting cellular processes in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related acetamides and heterocyclic derivatives:
Key Observations:
- Heterocyclic Core Influence : The benzo[d]thiazole core in the target compound and derivatives may enhance π-π stacking interactions in biological systems compared to pyrimidine () or thiazole () cores.
- Substituent Effects: The 4,7-dimethyl groups on the benzothiazole (target compound) likely increase lipophilicity compared to 4,7-dimethoxy groups (), affecting membrane permeability . The pyridin-2-ylmethyl group (target compound) may confer distinct binding orientation vs. pyridin-4-ylmethyl () due to positional isomerism .
Physicochemical Properties
Biological Activity
N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluations, and mechanisms of action of this compound, drawing from diverse research findings.
Chemical Structure and Properties
The compound features a benzo[d]thiazole core, which is known for its diverse biological activities, including anticancer and antimicrobial properties. The presence of the pyridine and phenyl groups further enhances its pharmacological potential. The molecular formula for this compound is with a molecular weight of 311.4 g/mol .
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Benzo[d]thiazole Core : This is achieved through cyclization reactions involving 2-aminothiophenol and appropriate aldehydes or ketones.
- Introduction of Substituents : Methyl groups are introduced via Friedel-Crafts alkylation.
- Final Acetamide Formation : The final acetamide structure is formed through the reaction with acetic anhydride or acetyl chloride.
Anticancer Activity
Several studies have investigated the anticancer properties of compounds with similar structures to this compound. For instance, derivatives containing thiazole and benzothiazole moieties have shown significant activity against various cancer cell lines such as A549 (lung cancer) and C6 (glioma) cells. The mechanism often involves induction of apoptosis through caspase activation and inhibition of DNA synthesis .
Antimicrobial Activity
Compounds featuring benzo[d]thiazole structures have also been evaluated for their antimicrobial properties. Research indicates that such compounds exhibit activity against a range of bacterial strains, potentially due to their ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways .
COX-2 Inhibition
Recent studies have explored the role of similar compounds as inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain pathways. Docking studies suggest that these compounds can effectively bind to the COX-2 active site, leading to reduced production of pro-inflammatory mediators .
Case Studies
- Anticancer Evaluation : A study synthesized a series of thiazole derivatives and evaluated their activity against A549 cells using MTT assays. The results indicated that certain derivatives led to significant reductions in cell viability, suggesting potential for further development as anticancer agents .
- Antimicrobial Testing : Another study focused on the antimicrobial efficacy of thiazole derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that modifications in substitution patterns greatly influenced antibacterial potency.
Comparative Analysis
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| This compound | Contains benzo[d]thiazole, pyridine | Anticancer, antimicrobial | Complex multi-ring structure |
| N-(5-chloro-benzimidazole derivatives) | Similar core structure | Significant anticancer activity | Induces apoptosis |
| 2-Piperazin-1-yl-benzothiazole | Basic benzothiazole structure | Antimicrobial activity | Simpler structure |
Q & A
Q. What are common synthetic routes for N-(benzo[d]thiazol-2-yl)acetamide derivatives, and how can reaction conditions be optimized?
Methodological Answer: Acylation of 2-aminobenzothiazoles with acetic acid or chloroacetamide intermediates is a standard approach. For example, 2-chloro-N-(substituted thiazol-2-yl)acetamide derivatives can be synthesized by reacting 2-aminothiazoles with chloroacetyl chloride in the presence of triethylamine (Et₃N) in dichloromethane (DCM) under reflux . Optimization involves solvent selection (e.g., acetonitrile with DMF as a co-solvent), stoichiometric control of reagents, and catalytic KI to enhance reactivity . Post-synthesis purification via recrystallization (e.g., ethanol-acetone mixtures) ensures high yields and purity .
Q. Which spectroscopic and crystallographic techniques are critical for structural validation of this compound?
Methodological Answer:
- Spectroscopy:
- IR spectroscopy identifies key functional groups (e.g., C=O stretch at ~1680–1700 cm⁻¹ for acetamide ).
- ¹H/¹³C NMR confirms substituent integration and regiochemistry (e.g., pyridylmethyl protons at δ ~4.5–5.0 ppm ).
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., nitro groups) influence biological activity despite similar conformational profiles?
Data Contradiction Analysis: In antifungal assays, N-(6-nitrobenzo[d]thiazol-2-yl)acetamide derivatives exhibit reduced activity compared to non-nitrated analogs, despite similar binding-site conformations. This discrepancy arises from the nitro group’s strong electron-withdrawing effect, which lowers electron density in the polar region, weakening hydrogen-bonding interactions with fungal enzyme targets . Computational electrostatic potential (ESP) maps and density functional theory (DFT) calculations can quantify these electronic perturbations .
Q. What strategies improve selectivity and potency in structure-activity relationship (SAR) studies for thiazole-acetamide derivatives?
Experimental Design:
- Substituent engineering: Introducing arylpiperazine or morpholino groups enhances dopamine receptor affinity (e.g., N-(6-chlorobenzo[d]thiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide shows D3 receptor selectivity via π-π stacking and hydrogen bonding ).
- Hybrid scaffolds: Combining benzo[d]thiazole with triazole or pyrimidine rings improves anti-inflammatory activity by modulating COX-2 inhibition. Molecular docking (AutoDock Vina) and MD simulations (GROMACS) validate binding modes .
- Bioisosteric replacement: Replacing phenyl with pyridylmethyl groups balances lipophilicity and solubility, as predicted by LogP calculations (e.g., SwissADME ).
Q. How can crystallographic data resolve discrepancies in biological assay results?
Case Study: In a study of N-(benzo[d]thiazol-2-yl)acetamides, X-ray structures revealed that a nitro-substituted derivative adopted a twisted conformation in the crystal lattice, which was not observed in solution-phase NMR. This steric hindrance in the solid state correlated with reduced antifungal activity in vitro, highlighting the importance of validating solution-phase conformations via molecular dynamics (MD) simulations .
Methodological Focus
Q. What computational tools are recommended for predicting ADMET properties of benzo[d]thiazole-acetamide derivatives?
Answer:
- ADMET prediction: Use SwissADME or PreADMET to estimate permeability (Caco-2), cytochrome P450 inhibition, and bioavailability. For example, low topological polar surface area (TPSA < 90 Ų) predicts blood-brain barrier penetration in dopamine-targeting analogs .
- Toxicity profiling: ProTox-II identifies hepatotoxicity risks based on structural alerts (e.g., nitro groups may generate reactive metabolites ).
Q. How to address low reproducibility in biological assays for thiazole-acetamide compounds?
Troubleshooting Guide:
- Sample purity: Validate via HPLC (≥95% purity) to exclude byproducts (e.g., unreacted 2-aminothiazole) .
- Assay conditions: Standardize fungal strain culturing (e.g., C. albicans ATCC 10231) and MIC protocols to minimize variability .
- Positive controls: Compare with fluconazole or ketoconazole to calibrate antifungal activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
